N-Boc-D-cyclohexylglycine-d11 N-Boc-D-cyclohexylglycine-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207684
InChI:
SMILES:
Molecular Formula: C₁₃H₁₂D₁₁NO₄
Molecular Weight: 268.39

N-Boc-D-cyclohexylglycine-d11

CAS No.:

Cat. No.: VC0207684

Molecular Formula: C₁₃H₁₂D₁₁NO₄

Molecular Weight: 268.39

* For research use only. Not for human or veterinary use.

N-Boc-D-cyclohexylglycine-d11 -

Specification

Molecular Formula C₁₃H₁₂D₁₁NO₄
Molecular Weight 268.39

Introduction

Chemical Structure and Properties

N-Boc-D-cyclohexylglycine-d11 is characterized by a D-cyclohexylglycine core with a tert-butoxycarbonyl (Boc) protecting group on its amine nitrogen. The compound's distinctive feature is its eleven deuterium atoms incorporated throughout the cyclohexyl ring structure, replacing hydrogen atoms in the parent molecule.

Basic Chemical Information

The compound possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂D₁₁NO₄
Molecular Weight268.39 g/mol
Accurate Mass268.232 Da
IUPAC Name(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid
AppearanceOff-White Solid
Unlabelled CAS Number70491-05-3
SIL TypeDeuterium

The IUPAC name reflects the R-configuration at the chiral center and specifically denotes the positions of deuterium atoms throughout the cyclohexyl ring structure .

Structural Identifiers

For computational and database purposes, the compound can be identified using the following structural notations:

Identifier TypeNotation
SMILES[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C@@HC(=O)O)C([2H])([2H])C1([2H])[2H]
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D
PubChem CID163285628

These notation systems provide unambiguous ways to represent the compound's structure in chemical databases and computational chemistry applications .

Physicochemical Properties

The compound exhibits the following physicochemical characteristics:

PropertyValue
XLogP3-AA2.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
SolubilityChloroform, Dichloromethane, DMSO, Ethyl Acetate

These properties influence the compound's behavior in various experimental contexts, particularly its solubility profile which is important for laboratory applications .

Research Applications

N-Boc-D-cyclohexylglycine-d11 serves valuable functions in various research contexts, with particular significance in pharmaceutical and biochemical investigations.

Pharmaceutical Development

One of the primary applications of this compound is as an intermediate in the preparation of labeled Ximelagatran, a direct thrombin inhibitor that was investigated as an anticoagulant. The deuterium labeling provides a means to track the compound through metabolic and pharmacokinetic studies .

Peptide Synthesis

The compound finds significant utility in peptide chemistry:

  • As a building block in solid-phase peptide synthesis (SPPS)

  • For incorporation of deuterium-labeled amino acid residues into peptides

  • In structure-activity relationship studies where isotopic labeling can be advantageous

The Boc protecting group makes it particularly suitable for certain peptide synthesis strategies where orthogonal protection schemes are employed .

Analytical Applications

The deuterium labeling provides several analytical advantages:

  • Mass spectrometric differentiation from non-labeled counterparts

  • Internal standardization in quantitative analyses

  • Metabolic tracing studies

  • Structural elucidation through NMR studies where deuterium signals provide structural insights

These applications leverage the unique mass and spectroscopic properties conferred by the deuterium atoms .

Comparative Analysis with Related Compounds

N-Boc-D-cyclohexylglycine-d11 belongs to a family of related compounds that differ in stereochemistry, isotopic labeling, or structural features.

Structural Analogs

The table below compares N-Boc-D-cyclohexylglycine-d11 with its closest structural relatives:

Compound NameCAS NumberDistinctive FeaturesRelationship to N-Boc-D-cyclohexylglycine-d11
N-Boc-D-cyclohexylglycine70491-05-3Non-deuterated versionParent compound without deuterium labeling
N-Boc-L-cyclohexylglycine1246820-33-6L-stereochemistryEnantiomer with opposite stereochemistry at the α-carbon
Boc-D-alanine14244-00-7Methyl side chainSimpler structure with methyl instead of cyclohexyl group
Boc-D-phenylalanine1445-90-7Phenyl groupContains aromatic ring instead of cyclohexyl group

These structural relationships are important for understanding structure-activity relationships in biochemical and pharmaceutical applications .

Significance of Deuterium Labeling

The incorporation of deuterium atoms provides several advantages compared to the non-deuterated analog:

  • Increased mass for mass spectrometric differentiation

  • Potential kinetic isotope effects in reaction mechanisms

  • Altered vibrational properties for spectroscopic applications

  • Use as an internal standard in quantitative analytical methods

These properties make deuterated compounds like N-Boc-D-cyclohexylglycine-d11 valuable tools in various analytical and research contexts .

SupplierProduct FormatAdditional Information
LGC StandardsNeatProduct Code: TRC-B646212
VulcanchemResearch gradeVCID: VC0207684
ClinivexReference standardCatalog Number: RCLST212646
Alfa ChemistryResearch useIsotope Science division

These suppliers typically provide certificates of analysis and related documentation for research applications .

Product Specifications

Commercial supplies of N-Boc-D-cyclohexylglycine-d11 typically conform to the following specifications:

  • High chemical purity (generally >95%)

  • Confirmed deuterium incorporation at specified positions

  • Spectroscopic data consistent with structure

  • Supplied in various packaged quantities to suit research needs

These specifications ensure the compound's suitability for its intended research applications .

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